molecular formula C20H16F3N5O2 B2956516 3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide CAS No. 2380182-37-4

3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide

Cat. No.: B2956516
CAS No.: 2380182-37-4
M. Wt: 415.376
InChI Key: ARWRYLMSBHPCGH-UHFFFAOYSA-N
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Description

3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridazinone moiety, a pyridine ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyridine ring and the trifluoromethyl-substituted phenyl group. Key steps may include:

    Cyclization Reactions: Formation of the pyridazinone ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pyridine ring via nucleophilic substitution.

    Coupling Reactions: Attachment of the trifluoromethyl-substituted phenyl group using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted phenyl group enhances its stability and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2/c21-20(22,23)15-3-1-2-4-17(15)25-19(30)27-11-14(12-27)28-18(29)6-5-16(26-28)13-7-9-24-10-8-13/h1-10,14H,11-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWRYLMSBHPCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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